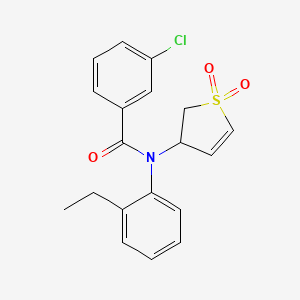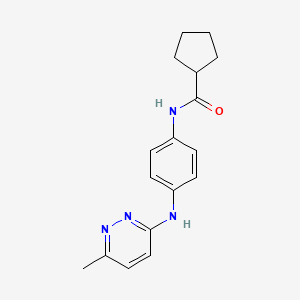
N-(4-((6-metilpiridazin-3-il)amino)fenil)ciclopentanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group and an amino group, connected to a phenyl ring that is further linked to a cyclopentanecarboxamide moiety. This structural arrangement imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and neuroprotective effects.
Medicine: The compound is investigated for its therapeutic potential in treating neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methylpyridazine intermediate, which is then subjected to amination reactions to introduce the amino group at the 3-position. This intermediate is then coupled with 4-aminophenylcyclopentanecarboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Mecanismo De Acción
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to selectively inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS), by activated glial cells. This inhibition is achieved through the modulation of signaling pathways involved in glial activation, thereby reducing neuroinflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-6-phenylpyridazine derivatives: These compounds share a similar pyridazine core structure and exhibit comparable biological activities.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives: These compounds have similar functional groups and are studied for their anti-angiogenic and DNA cleavage activities.
Uniqueness
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. Its selective inhibition of glial activation without affecting beneficial glial functions sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.
Propiedades
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-6-11-16(21-20-12)18-14-7-9-15(10-8-14)19-17(22)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYSVIKGLRRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
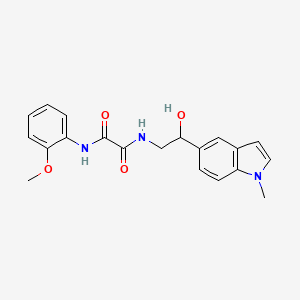
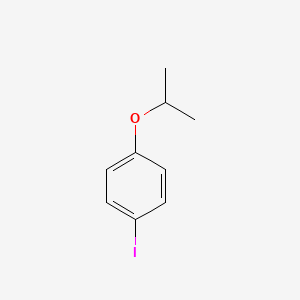
![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)
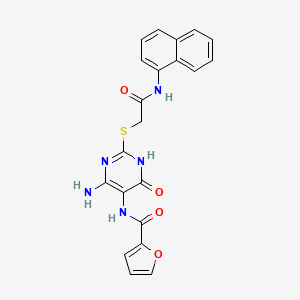
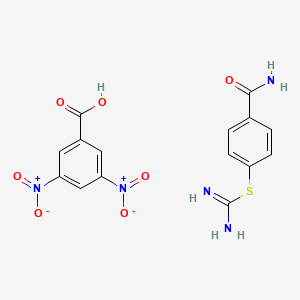
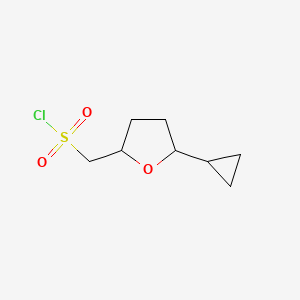
![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

